molecular formula C14H23N5O B1212922 (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol CAS No. 79813-68-6

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Cat. No. B1212922
CAS RN: 79813-68-6
M. Wt: 277.37 g/mol
InChI Key: IOSAAWHGJUZBOG-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-EHNA is eHNA of absolute configuration 2R,3S. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a conjugate base of a (2R,3S)-EHNA(1+). It is an enantiomer of a (2S,3R)-EHNA.

Scientific Research Applications

Synthesis and Characterization

  • The compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, a related analog, was synthesized for the first time, demonstrating the potential for creating new purine derivatives (Iusupov et al., 2022).
  • Another study focused on the synthetic process of Tenofovir Disoproxil Fumarate's key intermediate, highlighting the importance of purine analogs in pharmaceutical synthesis (Yu Zhu-ming, 2012).

Biological and Chemical Properties

  • Research on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related, showed significant variation in their chemical properties, such as tautomeric ratios, and provided insights into their potential biological activity (Roggen et al., 2011).
  • A study synthesized a hydrolytically stable, fluorescent-labeled ATP analog, using a similar compound structure for probing adenylyl cyclases, demonstrating applications in biochemical studies (Emmrich et al., 2010).

Pharmaceutical Applications

  • The compound IMM-H007, which contains a structurally related purine moiety, was developed as an anti-hyperlipidemia agent, indicating the potential therapeutic applications of such compounds (Jia et al., 2016).

Molecular Modeling and QSAR Studies

  • Nelarabine, a compound with a similar purine structure, was studied using quantum chemical modeling and QSAR analyses, highlighting the importance of such compounds in anticancer drug research (Kvasyuk et al., 2022).

properties

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSAAWHGJUZBOG-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043880
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

CAS RN

51350-19-7, 79813-68-6
Record name erythro-9-(2-hydroxy-3-nonyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HWC 52
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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